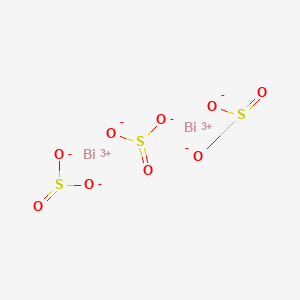
Bismuth(3+) sulfite (2/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth(3+) sulfite (2/3), also known as bismuth(III) sulfite, is a chemical compound composed of bismuth and sulfite ions. It is a member of the bismuth compounds family, which are known for their unique properties and applications in various fields. Bismuth(III) sulfite is typically found in the form of a brown solid and is insoluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bismuth(III) sulfite can be synthesized through several methods. One common method involves the reaction of bismuth(III) chloride with hydrogen sulfide gas:
2 BiCl3+3 H2S→Bi2S3+6 HCl
This reaction is typically carried out under controlled conditions to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods
In industrial settings, bismuth(III) sulfite is often produced by reacting elemental bismuth with sulfur in an evacuated silica tube at high temperatures (around 500°C) for an extended period (approximately 96 hours):
2 Bi+3 S→Bi2S3
This method ensures the formation of high-purity bismuth(III) sulfite .
Análisis De Reacciones Químicas
Types of Reactions
Bismuth(III) sulfite undergoes various chemical reactions, including:
Oxidation: Bismuth(III) sulfite can be oxidized to form bismuth(III) sulfate.
Reduction: It can be reduced to elemental bismuth under certain conditions.
Substitution: Bismuth(III) sulfite can participate in substitution reactions with other sulfite compounds.
Common Reagents and Conditions
Common reagents used in reactions with bismuth(III) sulfite include hydrogen sulfide, sulfur, and various acids. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving bismuth(III) sulfite include bismuth(III) sulfate, elemental bismuth, and various bismuth-containing compounds .
Aplicaciones Científicas De Investigación
Bismuth(III) sulfite has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of bismuth(III) sulfite involves its interaction with various molecular targets and pathways. Bismuth compounds are known to inactivate enzymes involved in respiration, such as F1-ATPase, and other enzymes like urease and alcohol dehydrogenase. These interactions can lead to the disruption of cellular processes and the inhibition of microbial growth .
Comparación Con Compuestos Similares
Bismuth(III) sulfite can be compared with other similar compounds, such as:
Bismuth(III) oxide: Bismuth(III) oxide is another bismuth compound with applications in catalysis and materials science.
Bismuth(III) selenide: This compound is used in thermoelectric materials and has similar properties to bismuth(III) sulfite.
Bismuth(III) telluride: Known for its use in thermoelectric devices, bismuth(III) telluride shares some chemical properties with bismuth(III) sulfite.
Bismuth(III) sulfite is unique due to its specific chemical structure and reactivity, which make it suitable for a variety of applications in different fields.
Propiedades
IUPAC Name |
dibismuth;trisulfite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.3H2O3S/c;;3*1-4(2)3/h;;3*(H2,1,2,3)/q2*+3;;;/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJIHUXXWRPGPY-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[O-]S(=O)[O-].[Bi+3].[Bi+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2O9S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623644 |
Source


|
| Record name | Bismuth(3+) sulfite (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71896-27-0 |
Source


|
| Record name | Bismuth(3+) sulfite (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




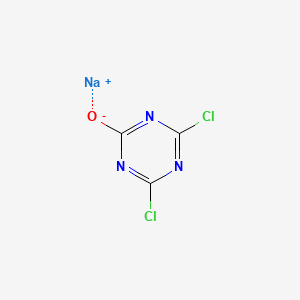
![7-Benzothiazolesulfonic acid, 2-[4-[(cyanoacetyl)amino]phenyl]-6-methyl-, monosodium salt](/img/structure/B1602968.png)
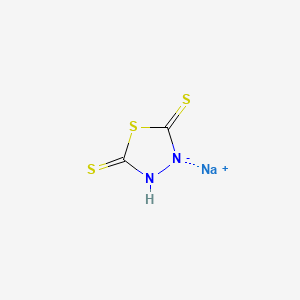
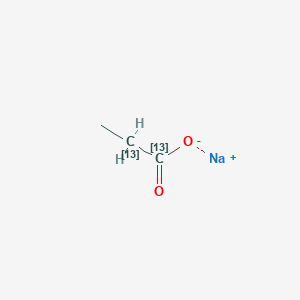
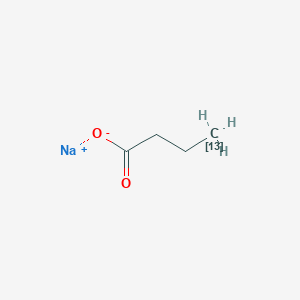
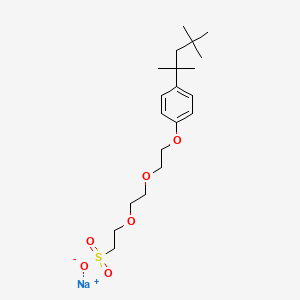
![Sodium;(2S,3S)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B1602973.png)

![[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanol](/img/structure/B1602976.png)

